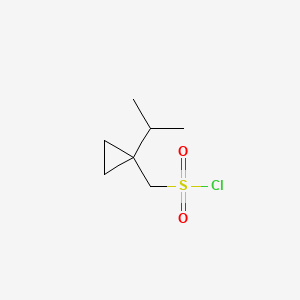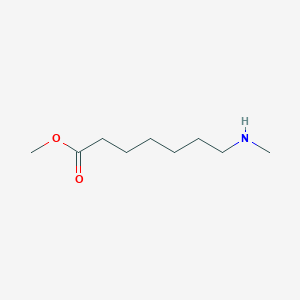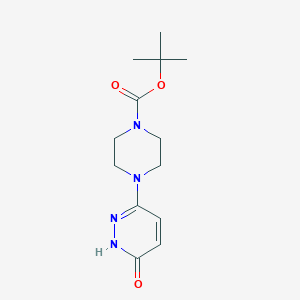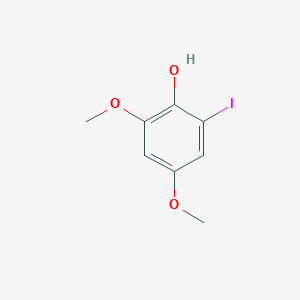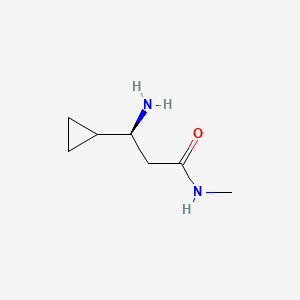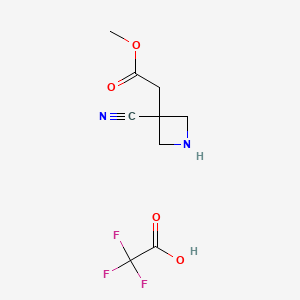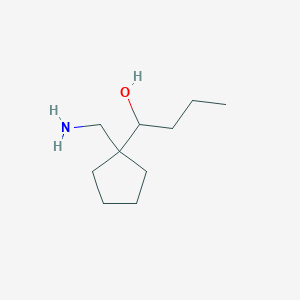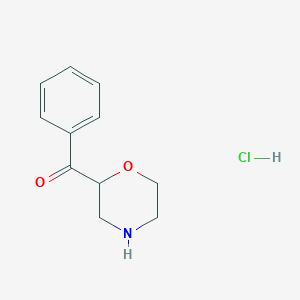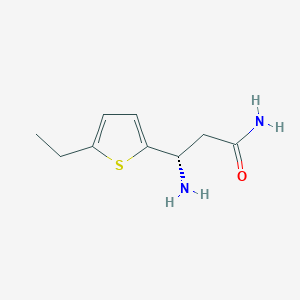
5-Methoxyquinolin-8-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyquinolin-8-amine dihydrochloride is a substituted quinoline derivative. It is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 5-position and an amine group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxyquinolin-8-amine dihydrochloride can be synthesized using 5-chloro-2-nitroaniline as a starting material. The synthetic route involves several steps, including nitration, reduction, and substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinolin-8-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 5-methoxyquinoline, 8-aminoquinoline, and their substituted analogs.
Scientific Research Applications
5-Methoxyquinolin-8-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-8-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Similar structure but lacks the methoxy group.
5-Methoxyquinoline: Similar structure but lacks the amine group.
5-Amino-8-hydroxyquinoline: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
5-Methoxyquinolin-8-amine dihydrochloride is unique due to the presence of both methoxy and amine groups on the quinoline ring. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C10H12Cl2N2O |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
5-methoxyquinolin-8-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10;;/h2-6H,11H2,1H3;2*1H |
InChI Key |
PUTCRXUSRZPLSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


